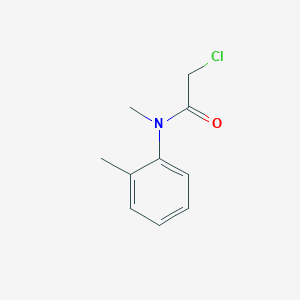

2-chloro-N-methyl-N-(o-tolyl)acetamide

CAS No.:

Cat. No.: VC12956783

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-(2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |

| Standard InChI Key | KOXBWXPIUCRXJY-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N(C)C(=O)CCl |

| Canonical SMILES | CC1=CC=CC=C1N(C)C(=O)CCl |

Introduction

Synthesis and Manufacturing

Acylation of o-Toluidine

The synthesis of 2-chloro-N-methyl-N-(o-tolyl)acetamide typically involves a two-step process. First, o-toluidine (2-methylaniline) undergoes acylation with chloroacetyl chloride in the presence of a base such as sodium carbonate. This reaction, conducted in a solvent like toluene at 15–25°C, yields 2-chloro-N-(o-tolyl)acetamide . For example, analogous procedures using p-nitroaniline demonstrate yields exceeding 90% under similar conditions .

N-Methylation

The second step involves methylating the secondary amine using a methylating agent such as dimethyl sulfate. This reaction is typically performed in dichloromethane with an alkaline catalyst (e.g., sodium hydroxide) at 50–60°C . In a patent detailing the synthesis of the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, this step achieved a 90.3% yield with a purity of 97.2% . Adjusting reaction parameters, such as solvent volume and temperature, optimizes the synthesis for the o-tolyl derivative.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, Na₂CO₃, toluene | 90–93% | 96–98% |

| Methylation | Dimethyl sulfate, NaOH, dichloromethane | 88–90% | 97–98% |

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure is confirmed through spectroscopic techniques:

-

¹H NMR: Peaks at δ 3.42 (s, 3H, N–CH₃), 3.68 (s, 2H, Cl–CH₂), 6.99–7.05 (m, aromatic protons), and 7.25–7.30 (m, o-tolyl protons) .

-

FT-IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O), 750 cm⁻¹ (C–Cl), and 2900 cm⁻¹ (C–H of methyl groups) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous chloroacetamides reveals decomposition temperatures near 300°C, with phase transitions observed between 120–150°C, suggesting potential liquid crystalline behavior .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

2-Chloro-N-methyl-N-(o-tolyl)acetamide serves as a precursor in the synthesis of kinase inhibitors and anticancer agents. For instance, the structurally similar compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key intermediate in the production of Nintedanib, a tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis .

Organochalcogenide Derivatives

Recent studies highlight its utility in forming organoselenium and organotellurium compounds. Reaction with sodium hydrogen selenide () yields selenide derivatives, which exhibit antioxidant and antitumor properties .

Recent Advancements and Research Trends

Liquid Crystalline Behavior

Studies on selenium-containing analogs demonstrate phase transitions between 120–150°C, suggesting potential applications in liquid crystal displays (LCDs) and organic electronics .

Green Synthesis Approaches

Efforts to replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) aim to reduce environmental impact while maintaining high reaction efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume